molecular formula C27H22FN3O2S B7733593 (2Z)-N-benzyl-2-cyano-2-[3-(4-fluorophenyl)-5-(2-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]ethanamide

(2Z)-N-benzyl-2-cyano-2-[3-(4-fluorophenyl)-5-(2-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]ethanamide

Cat. No.: B7733593
M. Wt: 471.5 g/mol
InChI Key: AJTFVZDZUDSQMB-VYIQYICTSA-N
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Description

(2Z)-N-benzyl-2-cyano-2-[3-(4-fluorophenyl)-5-(2-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]ethanamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a thiazolidine ring, a fluorophenyl group, and a cyano group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-benzyl-2-cyano-2-[3-(4-fluorophenyl)-5-(2-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]ethanamide typically involves multi-step organic reactions. One common approach is the condensation of a thiazolidine derivative with a benzyl cyanide compound under controlled conditions. The reaction may require catalysts such as Lewis acids and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-benzyl-2-cyano-2-[3-(4-fluorophenyl)-5-(2-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]ethanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the cyano group or the thiazolidine ring.

    Substitution: The benzyl and fluorophenyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-N-benzyl-2-cyano-2-[3-(4-fluorophenyl)-5-(2-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]ethanamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.

Biology and Medicine

In biological and medicinal research, this compound may be investigated for its potential therapeutic properties. Its structural features suggest it could interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, the compound’s properties could be leveraged for the development of new materials with specific characteristics, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (2Z)-N-benzyl-2-cyano-2-[3-(4-fluorophenyl)-5-(2-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]ethanamide involves its interaction with molecular targets such as enzymes or receptors. The cyano and thiazolidine groups may play crucial roles in binding to these targets, leading to the modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (2Z)-N-benzyl-2-cyano-2-[3-(4-fluorophenyl)-5-(2-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]ethanamide stands out due to its specific combination of functional groups, which confer unique reactivity and potential applications. The presence of both a cyano group and a thiazolidine ring is particularly noteworthy, as it allows for diverse chemical transformations and interactions.

Properties

IUPAC Name

(2Z)-N-benzyl-2-cyano-2-[3-(4-fluorophenyl)-5-[(2-methylphenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22FN3O2S/c1-18-7-5-6-10-20(18)15-24-26(33)31(22-13-11-21(28)12-14-22)27(34-24)23(16-29)25(32)30-17-19-8-3-2-4-9-19/h2-14,24H,15,17H2,1H3,(H,30,32)/b27-23-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJTFVZDZUDSQMB-VYIQYICTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC2C(=O)N(C(=C(C#N)C(=O)NCC3=CC=CC=C3)S2)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1CC2C(=O)N(/C(=C(\C#N)/C(=O)NCC3=CC=CC=C3)/S2)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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